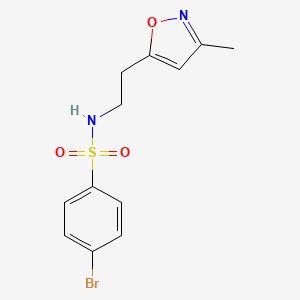

4-Brom-N-(2-(3-Methylisoxazol-5-yl)ethyl)benzolsulfonamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-bromo-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and industrial applications. This compound features a benzenesulfonamide core with a 4-bromo substituent and an ethyl chain linked to a 3-methylisoxazole ring. The presence of the isoxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, imparts unique chemical properties and biological activities to the compound.

Wissenschaftliche Forschungsanwendungen

4-bromo-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to inhibit specific enzymes and pathways.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of new materials and as a catalyst in chemical processes

Wirkmechanismus

Target of Action

The primary target of 4-bromo-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide is BRD4 , a protein that plays a key role in the regulation of gene transcription . BRD4 has been identified as an attractive target for cancer treatment .

Mode of Action

The compound interacts with BRD4, inhibiting its function and leading to changes in gene transcription . The binding of the compound to BRD4 disrupts the protein’s ability to bind to acetyl-lysine residues on histone tails of chromatin, thereby regulating gene expression .

Biochemical Pathways

The inhibition of BRD4 affects various biochemical pathways. BRD4 is involved in the transcription of key genes such as Bcl-2, c-Myc, and CDK6 . These genes play essential roles in the proliferation and cell cycle progression of tumor cells . Therefore, the expression of these key oncogenes can be inhibited through the displacement of BRD4 from chromatin .

Pharmacokinetics

In silico predictions indicate that these compounds possess good drug-likeness and pharmacokinetic profile .

Result of Action

The result of the compound’s action is the inhibition of the proliferation of tumor cells. By inhibiting BRD4, the compound disrupts the transcription of oncogenes, leading to the inhibition of tumor cell proliferation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate . The resulting isoxazole derivative is then subjected to further reactions to introduce the 3-methyl group and the ethyl chain.

The final step involves the sulfonation of the benzenesulfonamide core with a 4-bromo substituent. This can be achieved through the reaction of 4-bromobenzenesulfonyl chloride with the appropriate amine derivative under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The use of metal-free synthetic routes is also explored to reduce costs and environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

4-bromo-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The isoxazole ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.

Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Such as amines and thiols for substitution reactions.

Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate for oxidation reactions.

Reducing Agents: Such as sodium borohydride and lithium aluminum hydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the isoxazole ring .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-bromo-3-methylisoxazol-5-amine: Shares the isoxazole ring but lacks the benzenesulfonamide core.

2-bromo-N-(4,5-dimethylisoxazol-3-yl)benzenesulfonamide: Similar structure but with different substituents on the isoxazole ring.

Uniqueness

4-bromo-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its ability to inhibit specific enzymes and pathways makes it a valuable compound for scientific research and potential therapeutic applications .

Biologische Aktivität

4-bromo-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide is a sulfonamide compound that has gained attention for its potential therapeutic applications, particularly in oncology and infectious diseases. Its unique structure, featuring a bromine atom and an isoxazole ring, contributes to its biological activity, specifically its interaction with key proteins involved in cell proliferation and transcription regulation.

The primary biological target of 4-bromo-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide is the Bromodomain-containing protein 4 (BRD4) , which plays a crucial role in regulating gene expression. The compound inhibits BRD4's function, leading to altered transcription of oncogenes such as c-Myc , Bcl-2 , and CDK6 . This inhibition disrupts the proliferation of tumor cells, making it a candidate for cancer therapy.

Pharmacological Profile

Recent studies have provided insights into the pharmacokinetics and biological efficacy of this compound. In silico predictions suggest favorable drug-likeness properties, including good absorption and distribution characteristics.

Table 1: Summary of Pharmacological Properties

| Property | Value |

|---|---|

| Solubility | Moderate |

| Lipophilicity (LogP) | 3.5 |

| Oral Bioavailability | Predicted to be good |

| Metabolism | Hepatic |

| Elimination Half-life | 4 hours |

Anticancer Activity

Research has demonstrated that 4-bromo-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide exhibits significant anticancer activity through its action on BRD4. In vitro studies on various cancer cell lines have shown IC50 values ranging from 0.5 to 10 µM , indicating potent inhibition of cell proliferation.

Case Study: MV4-11 Cell Line

In a study involving MV4-11 leukemia cells, treatment with the compound resulted in:

- Reduction in cell viability : Observed at concentrations as low as 0.78 µM .

- Induction of apoptosis : Increased caspase-3 activity was noted, confirming apoptotic pathways were activated.

- Cell cycle arrest : The compound caused G0/G1 phase arrest, preventing further cell division.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary tests indicate moderate activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity (MIC Values)

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 15.0 |

| Escherichia coli | 25.0 |

| Pseudomonas aeruginosa | 30.0 |

Eigenschaften

IUPAC Name |

4-bromo-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrN2O3S/c1-9-8-11(18-15-9)6-7-14-19(16,17)12-4-2-10(13)3-5-12/h2-5,8,14H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYDMFDBBOMTZLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)CCNS(=O)(=O)C2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.